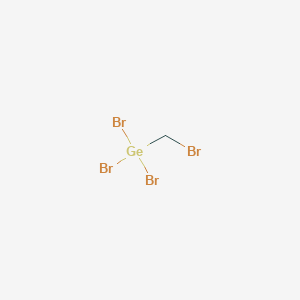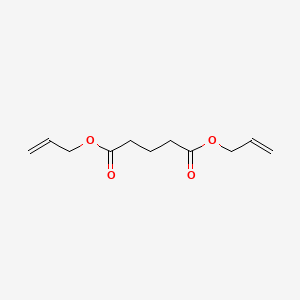
Diallyl glutarate
Vue d'ensemble
Description
Diallyl glutarate is an organic compound with the chemical formula C<sub>10</sub>H<sub>14</sub>O<sub>4</sub> . It belongs to the class of diallyl esters and is derived from glutaric acid. The compound is characterized by its strong garlic-like odor and is commonly used in the flavor and fragrance industry.
Synthesis Analysis
Diallyl glutarate can be synthesized through the esterification of glutaric acid with allyl alcohol . The reaction involves the replacement of a hydroxyl group in glutaric acid with an allyl group, resulting in the formation of the ester.
Molecular Structure Analysis
The molecular structure of diallyl glutarate consists of a glutarate backbone (a five-carbon dicarboxylic acid) with two allyl (prop-2-enyl) groups attached to adjacent carbon atoms. The double bonds in the allyl groups contribute to the compound’s reactivity.
Chemical Reactions Analysis
Diallyl glutarate can undergo various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved, yielding glutaric acid and allyl alcohol.
- Oxidation : The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Polymerization : Diallyl glutarate can participate in radical polymerization reactions to form polymers with desirable properties.
Physical And Chemical Properties Analysis
- Physical State : Diallyl glutarate is a colorless to pale yellow liquid .
- Odor : As mentioned earlier, it has a strong garlic-like odor .
- Solubility : It is soluble in organic solvents such as ethanol and acetone.
- Boiling Point : The compound has a boiling point around 200°C .
Safety And Hazards
- Toxicity : Diallyl glutarate is considered low in toxicity , but direct exposure should be minimized due to its strong odor.
- Irritant : It can be irritating to the skin and eyes .
- Inhalation : Prolonged inhalation may cause respiratory irritation.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Orientations Futures
Research on diallyl glutarate should focus on:
- Biological Activities : Investigate its potential health benefits, including anticancer and antimicrobial properties.
- Formulation : Explore its use in pharmaceuticals, cosmetics, and food additives.
- Safety Profile : Conduct thorough safety assessments.
Propriétés
IUPAC Name |
bis(prop-2-enyl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-4H,1-2,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNCENZKQFYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCCC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497909 | |
| Record name | Diprop-2-en-1-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl glutarate | |
CAS RN |
41226-64-6 | |
| Record name | Diprop-2-en-1-yl pentanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl glutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



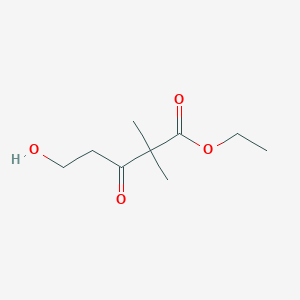
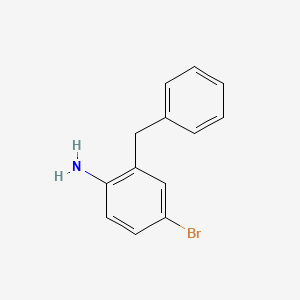
![4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde](/img/structure/B1625516.png)
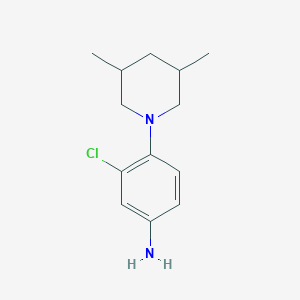
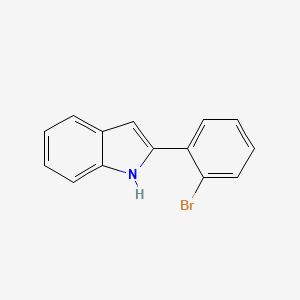
![3-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1625524.png)

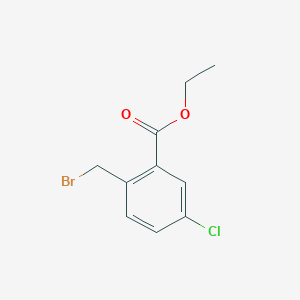
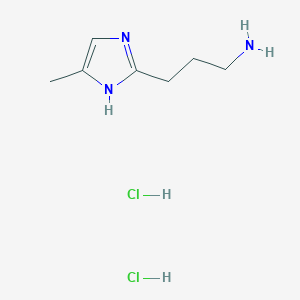
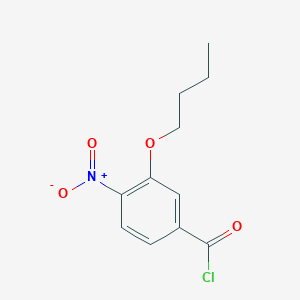
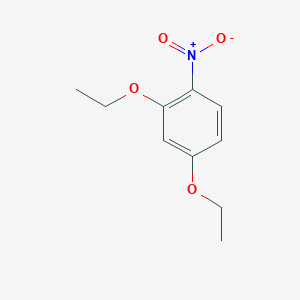
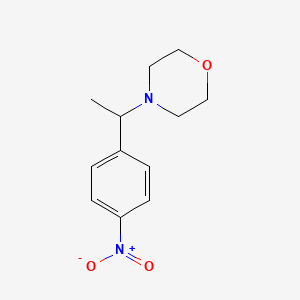
![1-{4-[(Piperidin-4-yl)oxy]phenyl}ethan-1-one](/img/structure/B1625534.png)
